ethyl 2-[N-(cyanoiminomethyl)anilino]acetate
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Overview
Description
N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It is known for its unique structure, which includes an ethoxycarbonylmethyl group, a cyano group, and a phenylformamidine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine typically involves the reaction of glycine derivatives with cyanoimino compounds. One common method includes the reaction of glycine ethyl ester with N-cyano-N-phenylformamidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Ethoxycarbonylmethyl-N’-cyano-N-methylformamidine
- N-Ethoxycarbonylmethyl-N’-cyano-N-ethylformamidine
- N-Ethoxycarbonylmethyl-N’-cyano-N-propylformamidine
Uniqueness
N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
62011-92-1 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-[N-(cyanoiminomethyl)anilino]acetate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)8-15(10-14-9-13)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3 |
InChI Key |
XMHISGLYWCMYCS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C=NC#N)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CN(C=NC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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